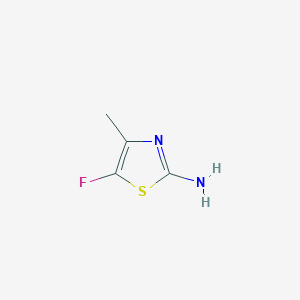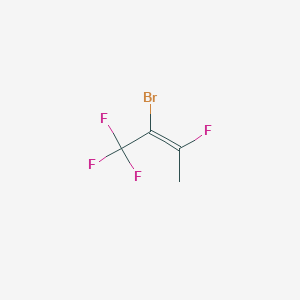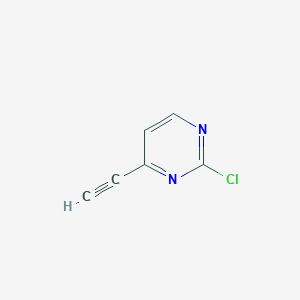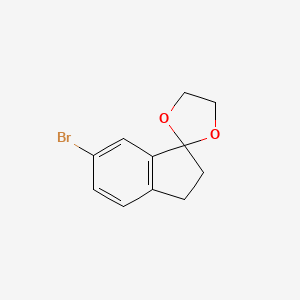
6-Bromo-indan-1-one 1,2-ethanediol ketal
Descripción general
Descripción
6-Bromo-indan-1-one 1,2-ethanediol ketal (6-BIKE) is an important organic compound that has gained attention in the scientific community due to its unique synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential for future directions. This compound has been extensively studied and has been found to have a wide range of applications in both synthetic and biological chemistry. 6-BIKE is a versatile compound that has been used in a variety of scientific studies, ranging from drug discovery to the development of new materials.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis :
- Chen Tian-yun (2008) studied the ketalization reaction using similar compounds, focusing on the synthesis process and optimal conditions, which can be relevant for the synthesis of 6-Bromo-indan-1-one 1,2-ethanediol ketal (Chen Tian-yun, 2008).
- Ezio Fasoli et al. (2006) explored the use of a diol-tin ketal as a catalyst in the benzoylation of polyols, which might provide insights into catalytic applications of similar compounds (Fasoli et al., 2006).
Photolabile Protecting Groups :
- Funda Kilic et al. (2009) demonstrated the use of a ketalized progesterone derivative as a photolabile protecting group, showing the potential of similar ketal compounds in controlled release applications (Kilic et al., 2009).
- Aurélien Blanc and Christian G Bochet (2003) developed photolabile protecting groups for ketones and aldehydes using ketals, suggesting a similar application for this compound (Blanc & Bochet, 2003).
Organic Synthesis :
- M. Aresta et al. (2003) described the synthesis of cyclic organic carbonates from ketals, a process that could be applicable to the synthesis of related compounds (Aresta et al., 2003).
- R. Carlson et al. (2002) investigated a method for synthesizing ethylene acetals from haloketones, potentially relevant for the synthesis of similar compounds (Carlson et al., 2002).
Propiedades
IUPAC Name |
5-bromospiro[1,2-dihydroindene-3,2'-1,3-dioxolane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-9-2-1-8-3-4-11(10(8)7-9)13-5-6-14-11/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFACNZKELSKHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=C1C=CC(=C3)Br)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


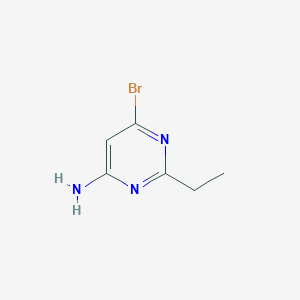
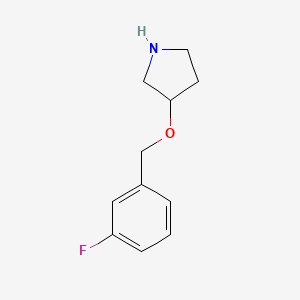
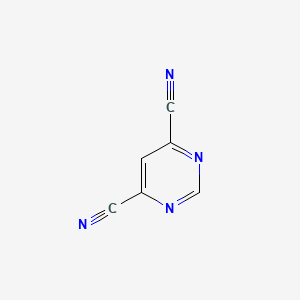
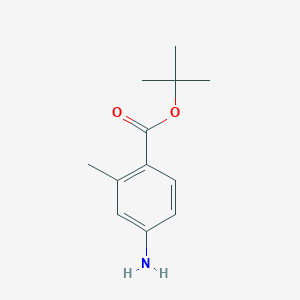
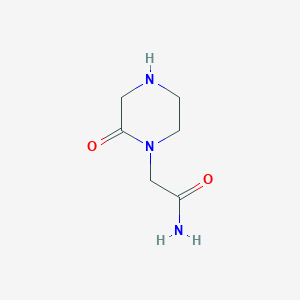

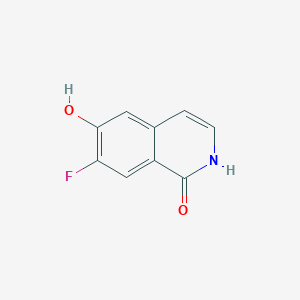
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1439285.png)
